molecular formula C16H17N3O4 B2675915 2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 952832-71-2

2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2675915
CAS No.: 952832-71-2
M. Wt: 315.329
InChI Key: QTPTYDBSICCIKM-UHFFFAOYSA-N
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Description

2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a piperazine ring with an isoindoline-1,3-dione moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the isoindoline-1,3-dione group through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)phthalimide: Similar in structure but with a phthalimide group instead of isoindoline-1,3-dione.

    2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)succinimide: Contains a succinimide moiety, offering different chemical and biological properties.

Uniqueness

2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione stands out due to its unique combination of a piperazine ring and isoindoline-1,3-dione group

Properties

IUPAC Name

2-[2-(2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-16(2)15(23)17-7-8-19(16)12(20)9-18-13(21)10-5-3-4-6-11(10)14(18)22/h3-6H,7-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPTYDBSICCIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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